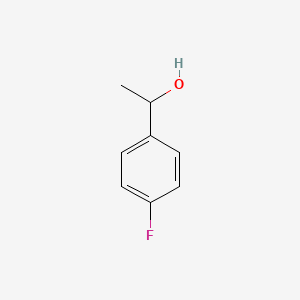
1-(4-Fluorophenyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)ethanol involves various chemical reactions, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. This process can be catalyzed by Daucus carota cells, yielding (S)-(–)-1-(4-Fluorophenyl)ethanol with high enantiomeric excess. Additionally, biotransformation methods have been developed for the synthesis of enantiomerically pure forms of related compounds, demonstrating the versatility of biological systems in synthesizing complex molecules (Percino et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through X-ray crystallography, revealing its crystalline form and intermolecular interactions. The structure is characterized by the presence of a fluorophenyl group attached to an ethanol moiety, which can form hydrogen bonds contributing to its stability in the crystalline state. Such detailed structural insights are crucial for understanding the compound's chemical behavior and reactivity (Ciavardini et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including condensation reactions to form dehydration compounds. These reactions are influenced by the presence of the fluorine atom, which affects the electron density of the molecule and its reactivity. The compound's ability to undergo different chemical transformations makes it a valuable intermediate in organic synthesis (Maity et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as melting point and solubility, are influenced by its molecular structure and intermolecular interactions. The fluorine atom contributes to the compound's polarity, affecting its solubility in various solvents and its phase behavior. Understanding these properties is essential for designing processes involving this compound (Speranza et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and stability, are significantly affected by the fluorine substitution. Fluorine's electronegativity and its effects on the aromatic ring's electron density influence the compound's reactivity patterns, including its ability to participate in hydrogen bonding and its reactivity towards electrophilic and nucleophilic agents. These properties are crucial for its applications in chemical synthesis and pharmaceutical development (Najiya et al., 2014).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis Applications :
- HIV Infection : (S)-(–)-1-(4-Fluorophenyl)ethanol serves as an intermediate in synthesizing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection.
- Antimalarial Drug : (R)-(+)-1-(4-Fluorophenyl)ethanol is a component of an antimalarial drug and a γ-secretase modulator necessary for Alzheimer's disease treatment.
- Chiral Recognition Studies : This compound is used to study the role of substituents in the chiral recognition of molecular complexes (ChemChemTech, 2022).
Biotransformation-Mediated Synthesis :
- Cancer Treatment : (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, synthesized via biotransformation, is a key intermediate for preparing PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development for cancer treatment (Tetrahedron-asymmetry, 2010).
Ruthenium-Catalyzed Hydrogen Transfer Reactions :
- Dehydrogenation Studies : 1-(4-Fluorophenyl)ethanol has been used in studying the mechanism of ruthenium-catalyzed hydrogen transfer reactions, specifically the dehydrogenation process (The Journal of Organic Chemistry, 2003).
X-Ray Crystal Structures in Condensation Reactions :
- Structural Analysis : The X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has been determined to understand its role in the Knoevenagel condensation reaction (The Open Crystallography Journal, 2008).
Conformational Landscape Studies :
- Spectroscopy Research : 1-(Fluorophenyl)ethanols, including this compound, have been studied to understand their conformational landscapes using spectroscopy, particularly in the context of their interactions with water (Chemphyschem, 2009).
Rotational Spectra Analysis :
- Molecular Structure Studies : The rotational spectrum of 1-(4-fluorophenyl)-1-ethanol has been measured to explore the molecule's stability and conformer preferences (Physica Scripta, 2008).
Electrochemical Methods :
- Alcohol Synthesis : this compound has been synthesized using an electrochemical method, showcasing its potential in chemical synthesis (Chemistry Letters, 1990).
Safety and Hazards
Safety measures for handling 1-(4-Fluorophenyl)ethanol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The future directions for the study of 1-(4-Fluorophenyl)ethanol include optimizing the conditions for the biotransformation of 1-(4-fluorophenyl)ethanone in a reaction medium containing exogenous reducing agents . This could lead to the formation of an S-alcohol with moderate yields and optical purities .
Wirkmechanismus
Target of Action
1-(4-Fluorophenyl)ethanol is primarily targeted at the CCR5 chemokine receptor . This receptor plays a crucial role in the immune response and is involved in the pathogenesis of various diseases, including HIV infection .
Mode of Action
It is known that it interacts with its target, the ccr5 chemokine receptor, potentially altering its function
Biochemical Pathways
This compound is involved in the enantioselective reduction of 1-(4-fluorophenyl)ethanone . This process is catalyzed by Petroselinum crispum cells and leads to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol . The affected pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound has a boiling point of 90-92 °c at 7 mm hg and a density of 1109 g/mL at 25 °C . These properties may impact the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can serve as an intermediate in the synthesis of an antagonist of the ccr5 chemokine receptor . This suggests that the compound may have potential therapeutic applications in the treatment of diseases such as HIV infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of exogenous reducing agents (ethanol, isopropanol, or glucose) in the reaction medium can lead to the formation of an S-alcohol with moderate yields and optical purities . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
403-41-8 | |
| Record name | 1-(4-Fluorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 403-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(4-Fluorophenyl)ethanol interesting for studying chiral recognition?
A1: this compound exists as two enantiomers (mirror image molecules) due to its chiral center. Researchers use this compound to study chiral recognition, the ability of a molecule to distinguish between two enantiomers, due to its ability to form diastereomeric complexes with other chiral molecules like 2-butanol. [, , , ] These complexes exhibit distinct spectroscopic signatures, allowing scientists to analyze the subtle energetic and structural differences arising from specific intermolecular interactions like OH···π, CH···π, and CH···F. [, , ]
Q2: How does the presence of fluorine in this compound influence its interactions compared to 1-phenylethanol?
A2: While the para-fluorine substitution in this compound doesn't drastically alter the overall geometry of complexes compared to non-fluorinated 1-phenylethanol, it subtly impacts electron density within the aromatic ring. [, ] This affects the strength of crucial intermolecular interactions like CH···π and OH···π. In contrast, ortho-fluorine substitution introduces the possibility of CH···F interactions, leading to significant conformational changes in the complex to accommodate this interaction.
Q3: Can this compound be synthesized enantioselectively?
A3: Yes. Researchers have successfully synthesized (S)-(-)-1-(4-fluorophenyl)ethanol through enantioselective bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells. This method, utilizing a biocatalyst, offers an environmentally friendly alternative to traditional chemical synthesis. Optimization using exogenous reducing agents like ethanol and glucose has shown promising results in improving both yield and enantiomeric excess.
Q4: Beyond chiral recognition studies, what are the potential applications of this compound?
A4: (S)-(-)-1-(4-Fluorophenyl)ethanol is a valuable chiral building block in organic synthesis. For example, it serves as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially offering protection against HIV infection. Additionally, its enantiomer, (R)-(+)-1-(4-fluorophenyl)ethanol, finds applications as a component in antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment.
Q5: Has computational chemistry been employed to study this compound and its complexes?
A5: Yes, Density Functional Theory (DFT) calculations, specifically at the D-B3LYP/6-31++G** level of theory, have proven helpful in understanding the structural features and energy landscapes of this compound and its complexes with molecules like 2-butanol. [, ] These calculations provide valuable insights into the specific interactions contributing to chiral recognition and guide the interpretation of experimental spectroscopic data. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



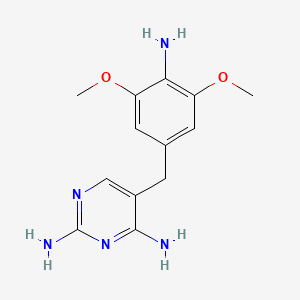

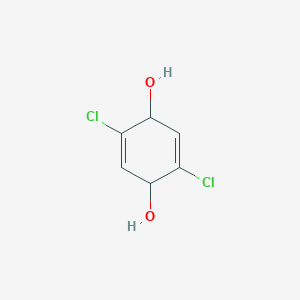
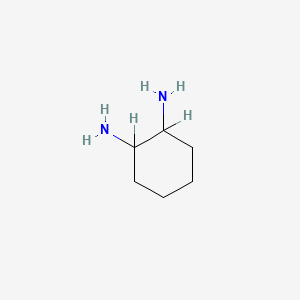
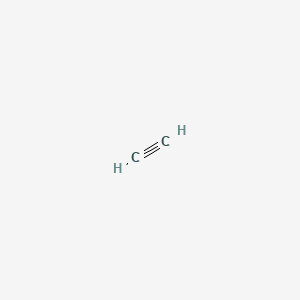

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1199294.png)


![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)
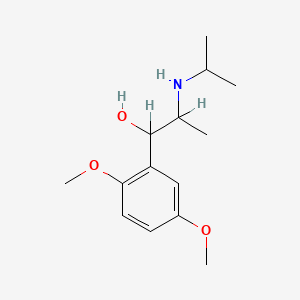
![Naphtho[2,1-b]furan](/img/structure/B1199300.png)